Product packaging for 6-Chloro-2-benzoxazolinone(Cat. No.:CAS No. 19932-84-4)

6-Chloro-2-benzoxazolinone

Cat. No.: B025022
CAS No.: 19932-84-4
M. Wt: 169.56 g/mol
InChI Key: MATCZHXABVLZIE-UHFFFAOYSA-N
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Description

6-Chloro-2-benzoxazolinone (CAS 19932-84-4) is a heterocyclic organic compound serving as a versatile building block and key intermediate in organic synthesis and medicinal chemistry research. This white to light yellow crystalline solid (Purity: >98.0% by GC, Melting Point: 193-197°C) is of significant interest in developing pharmacologically active molecules and complex chemical structures. Its mechanism of action often involves acting as a constrained scaffold or precursor in the synthesis of compounds with potential biological activity. Researchers utilize this compound in various applications, including the synthesis of new chemical entities for biological screening and the development of novel heterocyclic systems. Store in a cool, dark place at room temperature. Intended Use & Handling : This product is labeled For Research Use Only (RUO) . It is intended solely for use in laboratory research, such as basic research, pharmaceutical discovery, and in-house manufacturing of tests for research purposes. It is NOT intended for use in diagnostic procedures, clinical applications, or for any human use. Please refer to the product's Safety Data Sheet (SDS) for safe handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClNO2 B025022 6-Chloro-2-benzoxazolinone CAS No. 19932-84-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-3H-1,3-benzoxazol-2-one
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InChI

InChI=1S/C7H4ClNO2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MATCZHXABVLZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041545
Record name 6-Chloro-2,3-dihydrobenzoxazol-2-one
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Molecular Weight

169.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19932-84-4
Record name 6-Chloro-2,3-dihydrobenzoxazol-2-one
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Record name 6-Chloro-2,3-dihydrobenzoxazol-2-one
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Record name 6-Chlorobenzoxazolone
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Record name 6-Chloro-2,3-dihydrobenzoxazol-2-one
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Record name 6-Chloro-2,3-dihydrobenzoxazol-2-one
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Record name 6-CHLORO-2,3-DIHYDROBENZOXAZOL-2-ONE
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Synthetic Strategies and Methodologies for 6 Chloro 2 Benzoxazolinone and Its Derivatives

Classical Synthetic Routes to 6-Chloro-2-benzoxazolinone

The traditional synthesis of this compound often involves multi-step processes starting from readily available precursors. One common method begins with 2-aminophenol (B121084), which undergoes chlorination followed by cyclization to yield the target compound. smolecule.com Another established route utilizes the reaction of 2-amino-4-chlorophenol (B47367) with urea. jrespharm.comscispace.com This reaction can be facilitated by conventional heating or through microwave irradiation, with the latter often providing a more efficient synthesis. jrespharm.comscispace.com The cyclization process is a key step in forming the benzoxazolinone ring structure. smolecule.com

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. For benzoxazolinone derivatives, green chemistry principles have been applied to reduce the use of hazardous materials and improve reaction efficiency. One such approach involves the use of eco-friendly catalysts, like lemon juice, for the synthesis of related benzoxazole (B165842) scaffolds under solvent-free conditions. researchgate.net Microwave-assisted synthesis has also emerged as a greener alternative, significantly reducing reaction times and energy consumption compared to conventional reflux methods. scispace.comevitachem.comneu.edu.tr These methods align with the principles of green chemistry by promoting energy efficiency and the use of non-hazardous substances. researchgate.net

Derivatization Strategies for Enhancing Bioactivity and Expanding Chemical Space

The this compound scaffold serves as a versatile template for the synthesis of a wide array of derivatives with diverse biological activities. chemimpex.com Modifications at various positions of the benzoxazolinone ring are strategically employed to explore the chemical space and enhance bioactivity.

Modifications at the 3-Position of the Benzoxazolinone Core (e.g., Mannich Reaction)

The nitrogen atom at the 3-position of the benzoxazolinone ring is a common site for derivatization, frequently through the Mannich reaction. This reaction involves the aminomethylation of the N-H group using formaldehyde (B43269) and a primary or secondary amine. jrespharm.comscispace.comresearchgate.netneu.edu.tr A variety of amines, including aliphatic and heterocyclic amines like piperazine (B1678402) and piperidine (B6355638) derivatives, have been utilized to synthesize a library of N-substituted this compound derivatives. researchgate.netneu.edu.trdergipark.org.tr These modifications are often pursued to investigate the impact of different substituents on the biological profile of the parent compound. neu.edu.trneu.edu.tr For instance, the synthesis of N-substituted-5-chloro-2(3H)-benzoxazolone derivatives via the Mannich reaction has been explored for their potential as cholinesterase inhibitors. scispace.comingentaconnect.com

Modifications at the 6-Position of the Benzoxazolinone Core (e.g., Acylation)

The 6-position of the benzoxazolinone core is another key site for structural modification, often through acylation reactions. ingentaconnect.comresearchgate.net For example, 6-chloroacetyl-2-benzoxazolinone (B1227339) can be synthesized and subsequently used as an intermediate for further derivatization. ingentaconnect.comsigmaaldrich.comcsic.es The introduction of an acyl group at this position can significantly influence the compound's biological properties. researchgate.net The yields of these acylation reactions can be dependent on the nature of the acylating agent and the nucleophilicity of the benzoxazolinone. researchgate.net

Multi-Substituted this compound Derivatives

To further explore structure-activity relationships, researchers have synthesized multi-substituted derivatives of this compound. This involves modifications at multiple positions on the benzoxazolinone ring. For example, new derivatives have been created by introducing substituents at both the 3- and 6-positions. researchgate.netdergipark.org.tr Studies have also focused on synthesizing amide derivatives of [5-chloro-6-(2-chloro/fluorobenzoyl)-2-benzoxazolinone-3-yl]acetic acids to enhance their analgesic and anti-inflammatory properties while reducing side effects. researchgate.netnih.govresearchgate.net

Reaction Mechanisms and Pathways in Derivatization

The derivatization of this compound proceeds through well-defined reaction mechanisms. The Mannich reaction, for instance, involves the formation of an electrophilic iminium ion from the reaction of formaldehyde and a secondary amine. The N-H proton of the benzoxazolinone then acts as a nucleophile, attacking the iminium ion to form the N-substituted product. neu.edu.tr

In acylation reactions at the 6-position, the benzoxazolinone ring acts as a nucleophile, attacking the electrophilic acylating agent. The reactivity can be influenced by the electronic properties of both the benzoxazolinone and the acylating agent. researchgate.net

The degradation of benzoxazolinone derivatives, which can be relevant in biological systems, can also proceed through various pathways. One proposed mechanism involves the hydrolysis of the lactam ring, followed by a series of rearrangements. researchgate.net Another pathway suggests a Grob-like heterolytic cleavage. researchgate.net Understanding these mechanisms is crucial for predicting the stability and reactivity of the synthesized derivatives.

Pharmacological and Biological Activities of 6 Chloro 2 Benzoxazolinone Derivatives

Antimicrobial Properties

The antimicrobial potential of 6-chloro-2-benzoxazolinone derivatives has been evaluated against a range of microorganisms, including bacteria and fungi. These studies have demonstrated that structural modifications to the core benzoxazolinone ring can lead to compounds with significant antimicrobial efficacy.

Antibacterial Activity and Spectrum (Gram-negative and Gram-positive bacteria)

Derivatives of this compound have been tested against both Gram-positive and Gram-negative bacteria. A study on a series of new benzoxazolin-2-one derivatives linked to hydrazones and azoles showed wide antibacterial activity against Gram-negative Escherichia coli and Gram-positive Bacillus subtilis, as well as Staphylococcus aureus and Salmonella Enteritidis. mdpi.com In this study, E. coli and B. subtilis were found to be the most sensitive strains. mdpi.com

Another study investigating 3-methyl-6-(2-substituted aminopropanoyl)-2-benzoxazolinones found that while many of the tested compounds were not active against Gram-positive and Gram-negative bacteria, certain derivatives exhibited comparable activity to the antibiotic amikacin (B45834) against Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values of 128 µg/mL. fabad.org.tr

The antibacterial activity of various 5-chloro-1,3-benzoxazol-2(3H)-one derivatives has also been assessed. Compounds substituted with p-aminobenzoic acids and sulphanilamide derivatives, designated as P4A and P4B, demonstrated good antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with their efficacy reported to be half that of the standard drugs Ampicillin and Cephalexin. nih.gov

Derivative TypeBacterial StrainActivity/MIC ValueReference
Benzoxazolin-2-one with hydrazone/azole linkageEscherichia coli (Gram-negative)Sensitive mdpi.com
Benzoxazolin-2-one with hydrazone/azole linkageBacillus subtilis (Gram-positive)Sensitive mdpi.com
Benzoxazolin-2-one with hydrazone/azole linkageStaphylococcus aureus (Gram-positive)Some resistance mdpi.com
Benzoxazolin-2-one with hydrazone/azole linkageSalmonella Enteritidis (Gram-negative)Resistant mdpi.com
3-Methyl-6-(2-substituted aminopropanoyl)-2-benzoxazolinonesEnterococcus faecalis (Gram-positive)128 µg/mL fabad.org.tr
5-Chloro-1,3-benzoxazol-2(3H)-one with p-aminobenzoic acid/sulphanilamideStaphylococcus aureus (Gram-positive)Good activity nih.gov
5-Chloro-1,3-benzoxazol-2(3H)-one with p-aminobenzoic acid/sulphanilamideEscherichia coli (Gram-negative)Good activity nih.gov

Antifungal Activity

The antifungal properties of this compound derivatives have been explored against various fungal pathogens. Halogen-substituted 2-benzoxazolinones are known to possess well-expressed fungicide properties. fabad.org.tr One study reported that 3-methyl-6-(1-hydroxy-2-morpholinopropyl)-2-benzoxazolinone demonstrated remarkable activity against Candida krusei. fabad.org.tr

Furthermore, the synthesis of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives revealed notable antifungal potential. A derivative containing a 2,4-dichlorobenzyl ring, designated as P2B, showed good antifungal activity against Candida albicans, with its efficacy being half that of the standard antifungal agent Miconazole. nih.gov This suggests that the presence of halogenated rings is a key factor for antifungal activity. nih.gov

Derivative TypeFungal StrainActivityReference
3-Methyl-6-(1-hydroxy-2-morpholinopropyl)-2-benzoxazolinoneCandida kruseiRemarkable activity fabad.org.tr
5-Chloro-1,3-benzoxazol-2(3H)-one with 2,4-dichlorobenzyl ring (P2B)Candida albicansGood activity (half of Miconazole) nih.gov

Mechanisms of Antimicrobial Action

While specific studies detailing the antimicrobial mechanisms of this compound are limited, research on related heterocyclic compounds provides insights into potential modes of action. One key area of investigation for antimicrobial agents is the inhibition of biofilm formation, which is a critical virulence factor for many pathogenic bacteria. Biofilms are communities of microorganisms encased in a self-produced matrix that adhere to surfaces and are notoriously resistant to antibiotics.

Studies on quinazoline (B50416) derivatives, which share a heterocyclic scaffold with benzoxazolinones, have demonstrated their ability to inhibit biofilm formation. For instance, certain 2-aminoquinazoline (B112073) derivatives have been identified as having biofilm inhibition activity against Mycobacterium smegmatis. While this does not directly implicate this compound, it suggests that interference with biofilm formation could be a plausible mechanism for related compounds.

Another potential mechanism is the inhibition of swarming motility, a coordinated movement of bacteria across a surface, which is also linked to virulence and biofilm formation. Although direct evidence for this compound is not available, the general principle of targeting bacterial motility and communication (quorum sensing) is a recognized antimicrobial strategy.

Anti-inflammatory and Analgesic Potential

The anti-inflammatory and analgesic potential of this compound derivatives has been investigated through their interaction with key enzymes involved in the inflammatory cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX).

Cyclooxygenase (COX) Inhibition Studies (COX-1 and COX-2 Selectivity)

For instance, a study on novel 1,4-benzoxazine derivatives identified compounds with optimal COX-2 inhibition, with IC50 values ranging from 0.57–0.72 μM and a high selectivity index for COX-2 over COX-1. This high selectivity is a desirable trait in anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

Another study on quinazoline derivatives reported compounds with excellent inhibitory activity toward COX-1, with IC50 values as low as 0.064 μM. researchgate.net Some of these compounds were highly selective for COX-1. researchgate.net The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery. mdpi.comnih.gov

Compound ClassEnzymeIC50 ValueSelectivity Index (SI)Reference
1,4-Benzoxazine derivativesCOX-20.57–0.72 μM186.8–242.4
Quinazoline derivativesCOX-10.064–3.14 μMHigh COX-1 selectivity researchgate.net
Kuwanon A (from Morus alba)COX-214 μM>7.1 mdpi.com

Lipoxygenase (LOX) Inhibition Studies

Lipoxygenases are enzymes that catalyze the production of leukotrienes, another class of inflammatory mediators. A study on benzoselenazolinone derivatives, which are structurally related to benzoxazolinones, demonstrated potent inhibition of the 5-lipoxygenase pathway, with up to 95% inhibition at a concentration of 10-5 M.

Furthermore, a series of benzoxazole (B165842) and benzothiazole (B30560) derivatives were designed and synthesized as 5-LOX inhibitors. nih.gov Several of these compounds showed inhibition of LTC4 formation with IC50 values ranging from 0.12 to 23.88 μM. nih.gov This indicates that the benzoxazole scaffold, a core component of the compounds , is a viable starting point for the development of LOX inhibitors.

Compound ClassEnzymeActivity/IC50 ValueReference
Benzoselenazolinone derivatives5-LipoxygenaseUp to 95% inhibition at 10-5 M
Benzoxazole/Benzothiazole derivatives5-Lipoxygenase (LTC4 formation)0.12–23.88 μM nih.gov

In Vivo and In Vitro Models for Analgesic and Anti-inflammatory Evaluation

The assessment of analgesic and anti-inflammatory properties of this compound derivatives relies on established preclinical models that simulate pain and inflammation pathways. These models are crucial for initial screening and characterization of the compounds' potential therapeutic effects.

In Vivo Models: Animal models are indispensable for evaluating the systemic effects of new chemical entities. For analgesic activity, the acetic acid-induced writhing test in mice is a commonly used model of visceral pain. researchgate.netuniv-ovidius.ro In this test, an intraperitoneal injection of acetic acid causes abdominal constrictions (writhing), and the analgesic effect of a test compound is quantified by its ability to reduce the number of these writhes compared to a control group. researchgate.netuniv-ovidius.ro Another common method for assessing pain is the p-benzoquinone-induced writhing test . nih.gov

For anti-inflammatory activity, the carrageenan-induced paw edema model in rats is a standard for studying acute inflammation. researchgate.netijpsr.com Sub-plantar injection of carrageenan into the rat's paw induces a localized, biphasic inflammatory response characterized by edema (swelling). researchgate.net The efficacy of an anti-inflammatory agent is determined by its ability to reduce the volume of this swelling over time, often measured using a plethysmometer. ijpsr.com

Studies on derivatives of 4-(5-chloro-2(3H)-benzoxazolon-3-yl) butanoic acid and 7-acyl-5-chloro-2-oxo-3H-benzoxazole have utilized these models to demonstrate significant antinociceptive and anti-inflammatory properties. acs.org Similarly, research on 6-acyl-2-benzoxazolinone derivatives confirmed their analgesic and anti-inflammatory activities using the p-benzoquinone-induced writhing and carrageenan-induced paw edema tests, respectively. nih.gov

In Vitro Models: In vitro assays provide a means to investigate the specific mechanisms underlying a compound's activity in a controlled environment, often preceding animal studies. researchgate.netaccscience.com Key in vitro models for inflammation include enzyme inhibition assays. A primary target for many anti-inflammatory drugs is the cyclooxygenase (COX) enzyme , which exists in two main isoforms (COX-1 and COX-2) and is critical for the synthesis of prostaglandins (B1171923), key mediators of inflammation. researchgate.net Assays measuring the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes can provide direct evidence of its mechanism of action. mdpi.com Other in vitro methods include the inhibition of protein denaturation and the stabilization of red blood cell membranes, which can model protein damage and lysosomal membrane damage that occur during inflammation. mdpi.com

Anticancer and Antiproliferative Effects

Derivatives of the benzoxazolone core structure have demonstrated significant potential as anticancer and antiproliferative agents. Research indicates that these compounds can inhibit the growth of various cancer cell lines through diverse molecular mechanisms. nih.gov

The cytotoxic potential of this compound derivatives has been evaluated against a range of human cancer cell lines. A study focusing on new Mannich bases of 2(3H)-benzoxazolone derivatives investigated their effects on the MCF-7 breast cancer cell line. nih.gov One of the novel compounds, which featured a piperazine (B1678402) substituent on the benzoxazolone nitrogen and a chlorine atom at the 5-position, was effective in reducing cell viability at a concentration of 50μM after 48 hours of treatment. nih.gov

While specific data on this compound derivatives against a broad panel of cell lines is focused, studies on closely related structures provide insight into their potential spectrum of activity. For instance, benzoxazinone (B8607429) derivatives have shown significant antiproliferative activity against liver (HepG2), breast (MCF-7), and colon (HCT-29, HCT-116) cancer cell lines. rsc.orgnih.gov Other studies on chloro-substituted heterocyclic compounds have reported activity against leukemia, melanoma, and central nervous system (CNS) cancer cell lines. nih.govmdpi.com

Compound ClassCell LineCancer TypeObserved EffectReference
5-Chloro-2(3H)-benzoxazolone derivativeMCF-7Breast CancerReduced cell viability at 50μM nih.gov
Benzoxazinone derivativesHepG2Liver CancerSignificant antiproliferative activity (<10 μM) nih.gov
Benzoxazinone derivativesHCT-29Colon CancerSignificant antiproliferative activity (<10 μM) nih.gov
Benzoxazole derivativesHCT-116Colon CancerInhibitory activity demonstrated in 3D-QSAR models rsc.org

Research into the mechanisms of action for benzoxazolone and related derivatives has identified several potential molecular targets within cancer cells. A primary mechanism is the induction of apoptosis , or programmed cell death. In a study on a 5-chloro-2(3H)-benzoxazolone derivative, treatment of MCF-7 breast cancer cells led to significantly increased immunoreactivities of key apoptotic markers, including Fas Ligand (FasL), cytochrome-c, and caspase-3. nih.gov This indicates activation of the apoptotic cascade, a desirable outcome for an anticancer agent.

Other identified molecular targets and pathways for related benzoxazole/benzoxazinone structures include:

Cell Cycle Arrest: Certain derivatives can halt the cell cycle, preventing cancer cells from dividing. This has been linked to the downregulation of cyclin-dependent kinase 1 (cdk1), a crucial protein for cell cycle progression. nih.gov

Inhibition of DNA Replication: Some compounds have been shown to downregulate topoisomerase II, an enzyme essential for managing DNA tangles during replication, thereby preventing cell division. nih.gov

Tumor Suppressor Gene Activation: An increase in the expression of the p53 tumor suppressor protein has been observed following treatment with some derivatives, which can trigger apoptosis and halt cell growth. nih.gov

Targeting Oncogene Expression: Benzoxazinone derivatives have been found to downregulate the expression of c-Myc mRNA. This is achieved by inducing the formation of G-quadruplex structures in the c-Myc gene promoter, which inhibits its transcription. nih.gov

Kinase Inhibition: Molecular modeling studies suggest that vascular endothelial growth factor receptor-2 (VEGFR-2) kinases, which are critical for tumor angiogenesis, are a potential target for benzoxazole derivatives. rsc.org Other kinases, such as EGFR and BRAF, have also been identified as targets for different classes of chloro-substituted heterocyclic compounds. mdpi.com

PARP Inhibition: Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, has been identified as another biotarget for benzoxazole derivatives, offering a therapeutic strategy for cancers with specific DNA repair defects. researchgate.net

Central Nervous System (CNS) Activity

Derivatives of this compound have been investigated for their effects on the central nervous system, with notable findings in the areas of neurodegenerative disease treatment and anticonvulsant activity.

One of the primary therapeutic strategies for managing the symptoms of Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. dergipark.org.trmdpi.com This is achieved by inhibiting the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.gov

Several studies have synthesized and evaluated 5- and 6-chloro-benzoxazolinone derivatives as potent cholinesterase inhibitors. dergipark.org.trnih.govresearchgate.net In one study, derivatives were synthesized by condensing 6-chloroacetyl-2-benzoxazolinone (B1227339) with various amines. nih.govresearchgate.net The resulting compounds were tested for their ability to inhibit both AChE and BChE using the colorimetric Ellman's method. The investigation found that all tested compounds exhibited inhibitory activity against both enzymes. Notably, some derivatives showed stronger BChE inhibition than the standard drug donepezil (B133215), while one derivative demonstrated more potent AChE inhibition than both donepezil and tacrine (B349632). nih.govresearchgate.net These findings highlight the potential of the this compound scaffold as a starting point for the development of new anti-Alzheimer's agents. dergipark.org.trnih.gov

Compound ClassTarget EnzymeActivity NotedReference
6-Chloroacetyl-2-benzoxazolinone derivativesAcetylcholinesterase (AChE)One derivative (3e) was a more potent inhibitor than tacrine and donepezil. nih.govresearchgate.net
6-Chloroacetyl-2-benzoxazolinone derivativesButyrylcholinesterase (BChE)Several derivatives (3a, 3b, 3c, 3e) showed stronger inhibition than donepezil. nih.govresearchgate.net
N-substituted-5-chloro-2(3H)-benzoxazolone derivativesAcetylcholinesterase (AChE)Demonstrated inhibitory activity, serving as a promising starting structure. dergipark.org.tr

Beyond cholinesterase inhibition, chloro-benzoxazolinone derivatives have shown significant promise as anticonvulsant agents. A study focused on a series of 14 new hydrazone derivatives of 5-chloro-2(3H)-benzoxazolinone-3-acetyl hydrazide. nih.gov The anticonvulsant activity of these compounds was assessed using the pentylenetetrazole (PTZ)-induced seizure test in mice, a standard model for screening potential anti-epileptic drugs. nih.govnih.gov

The results were noteworthy, as five of the synthesized compounds were found to be more active in the test than phenytoin, a widely used anticonvulsant medication. nih.gov This suggests that the 5-chloro-2(3H)-benzoxazolinone core is a valuable pharmacophore for designing new and potentially more effective anticonvulsant drugs. nih.gov Research on the related 5-chlorobenzoxazole-2-thione scaffold has also shown anticonvulsant activity, reinforcing the importance of this heterocyclic system in CNS drug discovery. researchgate.net

Antioxidant Activity

The antioxidant properties of this compound derivatives have been a subject of scientific investigation, focusing on their capacity to neutralize free radicals, which are implicated in oxidative stress-related pathologies.

Radical Scavenging Assays (e.g., DPPH method)

The antioxidant potential of benzoxazolinone derivatives is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netresearchgate.net This method is a popular, rapid, and straightforward approach for assessing the ability of compounds to act as free-radical scavengers or hydrogen donors. nih.gov The DPPH radical is a stable free radical that shows a strong absorbance at 517 nm, appearing as a deep violet solution. nih.govmdpi.com When an antioxidant compound donates a hydrogen atom to DPPH, it is reduced to the non-radical form, DPPH-H, leading to a color change from violet to pale yellow. mdpi.comnih.gov The decrease in absorbance is proportional to the radical scavenging activity of the compound. nih.gov

In studies investigating various benzoxazolinone derivatives containing thiosemicarbazide, triazole, thiadiazole, and hydrazone units, the DPPH assay was employed to determine their antioxidant capacities. researchgate.net The results, often expressed as IC50 values (the concentration required to scavenge 50% of DPPH radicals), are compared against standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT). researchgate.netdergipark.org.tr Research has shown that certain hydrazone derivatives of 2-benzoxazolinone (B145934) exhibit significant scavenging capacity against various active radicals. researchgate.net

Table 1: DPPH Radical Scavenging Activity of Selected 2-Benzoxazolinone Hydrazone Derivatives

Compound Substituent on Phenyl Ring DPPH Scavenging IC50 (μM)
17 p-methoxy Data Not Specified

| 18 | p-hydroxyl | Data Not Specified |

Note: While specific IC50 values for this compound were not detailed in the provided sources, the table illustrates the type of data generated from DPPH assays for the broader class of 2-benzoxazolinone derivatives, with compounds 17 and 18 noted as being the most active in the studied series. researchgate.net

Proposed Mechanisms of Antioxidant Action

The antioxidant activity of benzoxazolinone derivatives, like other phenolic compounds, is believed to occur primarily through two mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov

In the Hydrogen Atom Transfer (HAT) mechanism, the antioxidant molecule (AOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it and stopping the oxidative chain reaction. nih.gov This is a key mechanism for many phenolic antioxidants. The ability of the benzoxazolinone structure to donate a hydrogen atom plays a crucial role in its capacity to quench radicals.

In the Single Electron Transfer (SET) mechanism, the antioxidant donates an electron to the free radical, forming a radical anion. nih.gov The antioxidant itself becomes a radical cation, which is typically more stable and less reactive than the initial free radical.

The structure of the benzoxazolinone core and the nature of its substituents significantly influence its antioxidant capacity. For instance, the presence of hydroxyl groups on an aromatic ring can enhance radical scavenging activity. dergipark.org.tr These groups can readily donate a hydrogen atom, stabilizing the resulting phenoxyl radical through resonance. The combination of different pharmacophores within a single molecular frame, such as incorporating hydrazone or triazole moieties onto the benzoxazolinone skeleton, is a strategy explored to develop compounds with potent antioxidant profiles. researchgate.net

Antiviral Properties

Derivatives of this compound have been investigated for their potential as antiviral agents, with studies focusing on specific viruses like HIV and exploring broader applications.

Anti-Human Immunodeficiency Virus (HIV) Activity

Research has identified 2-benzoxazolinone derivatives as a class of compounds with inhibitory activity against the Human Immunodeficiency Virus type 1 (HIV-1). nih.gov Specifically, these compounds have been shown to target the HIV-1 nucleocapsid protein (NC), a crucial protein involved in multiple stages of the viral replication cycle. nih.gov

The proposed mechanism of action involves the benzoxazolinone compounds binding directly to a hydrophobic pocket on the NC protein. nih.gov This interaction effectively suppresses the nucleic acid chaperone activity of the NC protein, which is essential for viral genome packaging and reverse transcription. nih.gov Importantly, this inhibition is achieved without causing the ejection of zinc ions from the zinc finger domains of the protein, a mechanism seen with some other NC inhibitors. nih.gov

One study highlighted a particular benzoxazolinone analogue, compound 5–06, which features a 5-sulfonamide substitution, as the most active in its series. nih.gov This compound demonstrated inhibitory activity in the low micromolar range both in vitro and in HIV-infected cells. nih.gov

Table 2: Anti-HIV-1 Activity of Benzoxazolinone Compound 5-06

Assay Type Measurement Result (IC50)
In Vitro Inhibition Annealing Reactions Low μM Range

| Antiviral Activity | HIV-infected cells | Low μM Range |

IC50: The concentration of a drug that is required for 50% inhibition in vitro. Data from a study on 2-benzoxazolinone analogues. nih.gov

Broader Spectrum Antiviral Potential

Beyond HIV, the antiviral potential of benzoxazolinone derivatives has been explored against other viruses. An original series of 6-benzoyl-benzoxazolin-2-one derivatives was found to possess selective inhibitory activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) in vitro. nih.gov

These compounds were particularly interesting because they showed activity against thymidine (B127349) kinase deficient (TK-) strains of VZV and ganciclovir-resistant clinical isolates of HCMV. nih.gov Time-of-addition experiments suggested that their site of interaction within the HCMV replication cycle may be close or similar to that of established antiviral drugs like ganciclovir (B1264) and cidofovir. nih.gov However, the study also noted that these specific derivatives showed little to no activity against herpes simplex virus (HSV-1 and HSV-2) and other tested DNA and RNA viruses, indicating a selective, rather than a universally broad, spectrum of activity. nih.gov The development of broad-spectrum antiviral agents (BSAAs) is a critical goal to address emerging viral threats, and privileged structures like the benzoxazolinone scaffold are considered valuable starting points for further development. nih.govnih.gov

Agrochemical Applications as Intermediate in Herbicide, Insecticide, and Fungicide Synthesis

This compound is a key and versatile intermediate compound used in the synthesis of a variety of agrochemicals. chemimpex.comnih.gov Its chemical structure serves as a building block for creating more complex active ingredients for crop protection. chemimpex.com

The applications span three main categories of pesticides:

Herbicide Synthesis: this compound is a known precursor in the manufacturing of fenoxaprop-p-ethyl, which is a post-emergence herbicide used to control annual and perennial weeds in various crops like wheat, soybeans, and turf. nih.gov Additionally, research has been conducted on the synthesis of other potential herbicides, such as optically active 2-[4-(6-chloro-2-benzoxazolyloxy)phenoxy]propionamide derivatives, starting from related structures. researchgate.net Studies have also shown that 3-alkyl-6-halobenzoxazolinones exhibit herbicidal effects on plants during their growing season. e3s-conferences.org

Insecticide Synthesis: The 6-chloro substituted benzoxazolinone core is utilized in the production of insecticides. e3s-conferences.org A notable example is O,O-diethylthiophosphorylmethyl-6-chlorobenzoxazolinone, which has been used in agriculture as an insecticide and is cited as a substitute for DDT. e3s-conferences.org

Fungicide Synthesis: Halogen-substituted benzoxazolinones, including the 6-chloro derivative, are described as powerful fungicides. e3s-conferences.org They have been proposed for use in protecting materials such as paper, textiles, and wool from destruction by microorganisms. e3s-conferences.org Furthermore, studies on related 1,4-benzoxazin-3-one structures have shown that derivatives containing a 6-Cl substituent exhibit significant antifungal activity against several plant pathogenic fungi, including G. zeae, C. wilt, P. sasakii, and P. infestans. nih.gov

Table 3: Agrochemical Applications of this compound as a Synthesis Intermediate

Agrochemical Type Application/Example Product
Herbicide Precursor for Fenoxaprop-p-ethyl. nih.gov Used in the synthesis of 3-alkyl-6-halobenzoxazolinones. e3s-conferences.org
Insecticide Used to synthesize O,O-diethylthiophosphorylmethyl-6-chlorobenzoxazolinone. e3s-conferences.org

| Fungicide | Used as a base for powerful fungicides to protect materials. e3s-conferences.org Related structures show activity against various plant pathogenic fungi. nih.gov |

Allelochemical Role and Plant Defense Mechanisms

This compound belongs to the benzoxazolinone group of compounds, which are recognized as significant allelochemicals involved in plant defense. nih.gov These substances are secondary metabolites produced by certain plants, particularly gramineous species like corn, wheat, and rye, often in response to tissue damage or pathogen invasion. nih.gov Allelopathy refers to the chemical inhibition of one plant by another, due to the release of such compounds into the environment. Benzoxazolinone derivatives, including this compound, play a crucial role in this process, exhibiting a broad spectrum of biological activity that helps defend the plant against various biotic threats. nih.gov They function as defensive agents that can deter insect feeding and inhibit the growth and development of competing plants and microorganisms. nih.gov

Interactions with Plant Pathogens and Pests

The defensive capabilities of this compound and its related compounds extend to interactions with a range of plant pathogens and pests. Halogen-substituted benzoxazolinones, in particular, are noted for their potent fungicidal properties. e3s-conferences.org Research has identified these compounds as effective agents for protecting materials like textiles and paper from microbial destruction. e3s-conferences.org

The parent compound, 2-benzoxazolinone (BOA), is a known antifungal agent, notably against pathogenic Fusarium species. nih.gov The broader family of benzoxazinoids has demonstrated activity against various bacteria and yeasts, suggesting they can function as broad-spectrum antimicrobials. nih.gov

In addition to their antimicrobial effects, these compounds act as a defense against insects. O,O-diethylthiophosphorylmethyl-6-chlorobenzoxazolinone, a derivative, has been utilized in agriculture as an insecticide. e3s-conferences.org The underlying defensive action of benzoxazolinones involves deterring insects from feeding on the plant. nih.gov

Table 1: Documented Interactions of Benzoxazolinone Derivatives with Pathogens and Pests
Compound FamilyTarget Organism TypeSpecific ExampleObserved Effect
6-Halogen-substituted benzoxazolinonesFungiGeneral MicroorganismsPowerful fungicide e3s-conferences.org
2-Benzoxazolinone (BOA)FungiFusarium speciesAntifungal agent nih.gov
O,O-diethylthiophosphorylmethyl-6-chlorobenzoxazolinoneInsectsAgricultural PestsInsecticidal activity e3s-conferences.org
2-Benzoxazolinone (BOA)InsectsGeneral HerbivoresDeters feeding nih.gov

Influence on Plant Growth and Development

A primary aspect of the allelochemical role of this compound and its analogs is their significant influence on the growth and development of neighboring plants. When these compounds are exuded from plant roots into the soil, they can be absorbed by other plants, leading to physiological disturbances and potential declines in crop yields. nih.gov This phytotoxic activity has been demonstrated against a variety of plant species.

Studies on 2-benzoxazolinone (BOA) and its derivatives show a dose-dependent inhibition of seed germination and the growth of both roots and shoots. For instance, a related compound, 5-chloro-6-methoxy-2-benzoxazolinone (B162467) (Cl-MBOA), has been shown to be a potent inhibitor of germination and growth in several monocotyledonous and dicotyledonous plants. tandfonline.com The inhibitory effect is often more pronounced on root growth than on shoot growth. nih.gov

Research on the effects of BOA on various vegetable crops revealed significant reductions in germination and seedling growth. nih.gov At a concentration of 1000 µM, BOA reduced the germination of pea, radish, and one variety of Brassica oleracea by over 50%, while completely suppressing the germination of another Brassica variety. nih.gov This growth inhibition is linked to interference with key metabolic processes. For example, BOA was found to decrease the activity of hydrolytic enzymes such as α-amylase and β-amylase in germinating seedlings, which are crucial for breaking down stored energy reserves. nih.gov

Table 2: Inhibitory Effects of 2-Benzoxazolinone (BOA) on Vegetable Crops
Plant SpeciesParameterInhibition/Effect at 1000 µM
Pisum sativum (Pea)GerminationReduced by >50% nih.gov
Raphanus sativus (Radish)GerminationReduced by >50% nih.gov
Brassica oleracea var. botrytisGerminationReduced by >50% nih.gov
Root LengthReduced by ~82% nih.gov
Shoot LengthReduced by ~73% nih.gov
Brassica oleracea var. capitataGerminationCompletely suppressed nih.gov

Mechanistic Investigations and Molecular Interactions

Structure-Activity Relationship (SAR) Studies of 6-Chloro-2-benzoxazolinone Derivatives

Structure-activity relationship (SAR) studies on derivatives of this compound have been crucial in identifying the chemical modifications that enhance their biological activities. These studies have explored how different substituents on the benzoxazolinone core influence their efficacy as antimicrobial, anti-inflammatory, and anti-HIV agents.

For instance, in the context of anti-HIV activity, research has shown that the benzoxazolinone scaffold can serve as a viable starting point for developing new inhibitors. nih.gov Modifications at various positions of the benzoxazolinone ring have been found to modulate the anti-HIV-1 activity. One study indicated that the introduction of a thiadiazole ring as a linker can result in potent inhibition of HIV-1. researchgate.net

In the realm of anti-inflammatory and analgesic properties, SAR studies have revealed that substitutions at the C-6 position of the 2-benzoxazolinone (B145934) ring can yield compounds with promising activity. researchgate.nettandfonline.com Specifically, derivatives with a 6-(4-chlorobenzoyl) group have shown notable analgesic and anti-inflammatory effects. researchgate.net Further derivatization of the carboxylate group in [5-chloro-6-(2-chloro/fluorobenzoyl)-2-benzoxazolinone-3-yl]acetic acids into amides has been shown to produce potent analgesic and anti-inflammatory compounds while mitigating gastrointestinal side effects. nih.gov

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking studies have provided significant insights into how this compound and its derivatives interact with various biological targets at the molecular level. These computational techniques predict the preferred orientation of a ligand when bound to a receptor, helping to elucidate the basis of its biological activity.

Human Serotonin (B10506) and Norepinephrine (B1679862) Transporters: Docking studies have been performed on the human serotonin transporter (hSERT) and a homology-modeled human norepinephrine transporter (hNET) to investigate the potential of 2-benzoxazolinone derivatives, including this compound, as treatments for pain and depression. researchgate.net In the binding mode with hSERT, the ring oxygen and the oxygen group of this compound form a hydrogen bond with the amino acid residue Asn153, while the ring itself engages in hydrophobic interactions with Ala145 and Met424. researchgate.net However, for hNET, this compound did not produce a stable binding conformation in these particular docking studies. researchgate.net

HIV-1 Integrase and Nucleocapsid Protein: The benzoxazolinone scaffold has been investigated as a potential inhibitor of HIV-1. researchgate.net Docking studies of derivatives have shown that they can fit into the active site of prototype foamy virus integrase, with the chelation of two Mg²⁺ cations being a probable mechanism of anti-HIV-1 activity. researchgate.netacs.org For instance, a 4-chlorobenzyl group on a related scaffold was found to occupy the same position as the 4-fluorobenzyl group of the known inhibitor raltegravir (B610414) in the active site. brieflands.com Furthermore, docking models of benzoxazolinone derivatives with the HIV-1 nucleocapsid (NC) protein suggest that the 2-benzoxazolinone moiety can form hydrogen bonds with backbone atoms of Gly35, Met46, and Trp37 within the hydrophobic pocket. nih.gov

Caspase-3: To explore potential anticancer activity, docking studies of 2(3H)-benzoxazolone derivatives have been conducted with the caspase-3 enzyme. In one study, a derivative with a chlorine substituent at the 5th position of the benzoxazolone ring was investigated. jmchemsci.com The presence of the chlorine atom led to the formation of a hydrophobic pocket involving the amino acid residues LEU81, LEU223, and LYS224. jmchemsci.com Another study on 3-substituted-2(3H)-benzoxazolone derivatives showed that the majority formed hydrogen bonds with the crucial amino acid residue Arg207 in the caspase-3 active site. wjarr.comwjarr.com

Cyclooxygenase (COX) Enzymes: In the context of anti-inflammatory activity, docking simulations of this compound (6-ClBOA) with COX-2 and 5-LOX enzymes have been performed. High Gold docking scores were observed for 6-ClBOA with both COX-2 and the allosteric binding site of 5-LOX, suggesting it could be a promising lead for developing dual inhibitors. arjournals.org

The following table summarizes some of the key molecular docking findings for this compound and its derivatives.

Target ProteinKey Interacting ResiduesType of InteractionReference
Human Serotonin Transporter (hSERT)Asn153, Ala145, Met424Hydrogen bond, Hydrophobic researchgate.net
HIV-1 Nucleocapsid (NC)Gly35, Met46, Trp37Hydrogen bond nih.gov
Caspase-3LEU81, LEU223, LYS224 (with 5-chloro derivative)Hydrophobic pocket formation jmchemsci.com
Caspase-3Arg207 (with 3-substituted derivatives)Hydrogen bond wjarr.comwjarr.com
Cyclooxygenase-2 (COX-2)Not specifiedHigh docking score arjournals.org
5-Lipoxygenase (5-LOX)Not specifiedHigh docking score arjournals.org

Enzyme Kinetics and Inhibitory Mechanisms (e.g., CDHB Hydrolase CbaA)

The enzymatic degradation of this compound (CDHB) has been studied in detail, particularly the kinetics of the hydrolase CbaA from Pigmentiphaga sp. strain DL-8. nih.govasm.orgnih.gov This bacterium can use CDHB as a carbon source by first transforming it into 2-amino-5-chlorophenol (B1209517) (2A5CP). nih.govasm.orgnih.gov

The enzyme responsible for this initial hydrolysis step, CbaA, has been purified and characterized. nih.govasm.orgnih.gov CbaA is a novel metal-dependent hydrolase that can also hydrolyze other related compounds such as 2-benzoxazolinone (BOA), 5-chloro-2-BOA, and benzamide. nih.govasm.orgnih.gov

The kinetic parameters of the purified CbaA enzyme for the hydrolysis of CDHB have been determined. nih.govasm.org These parameters provide a quantitative measure of the enzyme's efficiency in catalyzing the reaction.

Kinetic Parameters of CbaA Hydrolase for CDHB

Parameter Value Unit Reference
Specific Activity 5,900 U · mg protein⁻¹ nih.govasm.orgnih.gov
K_m_ (Michaelis constant) 0.29 mM nih.govasm.orgnih.gov

The enzyme exhibits optimal activity at a pH of 9.0 and a temperature of 55°C. nih.govasm.org Its activity is dependent on the presence of metal ions; the inactive metal-free enzyme can be reactivated by Mg²⁺, Ni²⁺, Ca²⁺, or Zn²⁺. nih.govasm.org

The inhibitory mechanism of CbaA involves the hydrolysis of the lactam bond in the oxazolinone ring of CDHB, leading to the formation of the more readily degradable 2A5CP. The gene encoding CbaA, cbaA, has been cloned and expressed, and knockout experiments have confirmed its essential role in the degradation of CDHB by Pigmentiphaga sp. strain DL-8. nih.govnih.gov This enzymatic process is significant for the bioremediation of environments contaminated with benzoxazolinone derivatives. nih.gov

Modulation of Specific Biological Pathways

This compound and its derivatives exert their biological effects by modulating specific cellular pathways. These interactions are diverse, ranging from the inhibition of key enzymes in pathogenic organisms to the modulation of signaling pathways in mammals.

Microbial Degradation Pathways: In microorganisms, this compound is a key intermediate in the degradation pathway of certain herbicides, such as metamifop (B125954). keyanzhidian.com A microbial consortium, ME-1, has been shown to degrade metamifop completely, with this compound identified as one of the intermediate metabolites. keyanzhidian.com The bacterium Pigmentiphaga sp. strain DL-8 can utilize this compound as a carbon source by metabolizing it into 2-amino-5-chlorophenol. nih.govasm.org This metabolic pathway is initiated by the hydrolase CbaA, highlighting a specific biological pathway for the detoxification and degradation of this compound in certain bacteria. nih.gov

Serotonin and Norepinephrine Reuptake Pathways: In mammals, derivatives of 2-benzoxazolinone have been investigated for their effects on neurotransmitter systems. researchgate.net Both serotonin and norepinephrine are implicated in the pathophysiology of pain and depression. researchgate.net Serotonin-norepinephrine reuptake inhibitors (SNRIs) are a class of antidepressants that function by blocking the reuptake of these neurotransmitters. wikipedia.org Computational studies have explored this compound as a potential inhibitor of the human serotonin transporter (hSERT) and norepinephrine transporter (hNET). researchgate.net By inhibiting these transporters, such compounds could increase the synaptic levels of serotonin and norepinephrine, thereby modulating pathways involved in mood and pain perception. Chronic treatment with antidepressants that inhibit both serotonin and norepinephrine reuptake has been shown to impair long-term potentiation (LTP) in the hippocampus, a process central to synaptic plasticity. nih.gov

Inflammatory Pathways: The anti-inflammatory properties of this compound derivatives suggest their interaction with inflammatory pathways. researchgate.netnih.gov For instance, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) involved in inflammation. nih.gov By inhibiting these enzymes, these compounds can downregulate the inflammatory response.

Apoptotic Pathways: In the context of cancer research, 2(3H)-benzoxazolone derivatives have been shown to induce apoptosis in cancer cells. jmchemsci.com Docking studies with caspase-3, a key executioner enzyme in apoptosis, suggest that these compounds can interact with its active site. jmchemsci.comwjarr.comwjarr.com The presence of a chlorine substituent on the benzoxazolone ring has been noted to influence these interactions, suggesting a role in modulating apoptotic pathways. jmchemsci.com

Ligand-Based Pharmacophore Modeling

Ligand-based pharmacophore modeling is a computational technique used in drug discovery to identify the essential three-dimensional structural features that are critical for a molecule's biological activity. frontiersin.orgugm.ac.idrsc.org This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. ugm.ac.id A pharmacophore model is generated from a set of active ligands, and this model can then be used as a 3D query to screen large compound databases for novel molecules with the potential for similar biological activity. frontiersin.orgugm.ac.id

While specific ligand-based pharmacophore models developed exclusively for this compound are not extensively detailed in the provided search results, studies on broader classes of benzoxazolinone derivatives provide insights into the key pharmacophoric features of this scaffold. For example, in the development of inhibitors for the HIV-1 nucleocapsid (NC) protein, the benzoxazolinone moiety was identified as a promising pharmacophore. nih.gov This suggests that the core benzoxazolinone structure, with its specific arrangement of hydrogen bond donors, acceptors, and hydrophobic regions, is a key contributor to its binding affinity.

The process of ligand-based pharmacophore modeling typically involves the following steps:

Selection of a training set: A group of structurally diverse molecules with known biological activity against the target of interest is chosen. ugm.ac.id

Conformational analysis: The possible 3D conformations of each molecule in the training set are generated.

Pharmacophore feature identification: Common chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings are identified.

Pharmacophore model generation and validation: A hypothesis of the 3D arrangement of these features that is common to the active molecules is generated and then validated using a test set of compounds with known activities. ugm.ac.id

This validated pharmacophore model can then be used for virtual screening to identify new potential lead compounds. frontiersin.org

Computational Chemistry and Cheminformatics Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-Chloro-2-benzoxazolinone and its derivatives, DFT calculations provide fundamental insights into their electronic properties and chemical reactivity. researchgate.netnih.gov These calculations are instrumental in understanding the molecule's behavior at a subatomic level.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. mdpi.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. mdpi.comirjweb.com The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. pmf.unsa.ba

In studies on N-acyl-6-chloro-2(3H)-benzoxazolone derivatives, DFT calculations were performed to determine these reactivity descriptors. researchgate.net These quantum chemical parameters help in understanding the molecule's kinetic stability and electrophilic nature. mdpi.com A high energy gap corresponds to high stability and low reactivity. mdpi.com

DescriptorDefinitionSignificance for this compound
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the electron-donating ability of the molecule. irjweb.com
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting ability of the molecule. irjweb.com
Energy Gap (ΔE) ΔE = ELUMO - EHOMOA small gap suggests high chemical reactivity and low kinetic stability. irjweb.compmf.unsa.ba
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution; harder molecules are less reactive. pmf.unsa.ba
Electronegativity (χ) χ = -(EHOMO + ELUMO) / 2Describes the power of an atom in a molecule to attract electrons to itself.
Electrophilicity Index (ω) ω = χ² / 2ηMeasures the propensity of a species to accept electrons. irjweb.com

This table presents conceptual data based on typical DFT studies of related compounds. Actual values require specific computational analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the reactive sites within a molecule for both electrophilic and nucleophilic attacks. irjweb.com The MEP map illustrates the charge distribution, with different colors representing varying electrostatic potentials. Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. Green areas represent neutral potential. For derivatives of this compound, MEP analysis has been used to visualize the charge density distributions that could be associated with their biological activity. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structure of a compound and its biological activity. scienceforecastoa.com This method uses physicochemical properties or theoretical molecular descriptors to predict the activity of new compounds. scienceforecastoa.comnih.gov

A study on 2-(4-(6-chloro-2-benzoxazolyloxy)phenoxy)-N-phenylpropionamide derivatives utilized 3D-QSAR methodologies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to investigate their herbicidal activity against barnyard grass. fao.org These models generate contour maps that show where steric and electrostatic fields of the molecule can be modified to enhance or decrease biological activity. Such studies are crucial for the rational design of more potent herbicides based on the this compound scaffold. fao.org Similarly, QSAR models have been developed for other 2-benzoxazolinone (B145934) derivatives to predict their analgesic and anti-inflammatory activities. researchgate.net

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetics

In the early stages of drug development, predicting the ADMET properties of a compound is essential to avoid failures in later clinical phases. jmchemsci.com In silico tools are widely used to estimate these pharmacokinetic and toxicity profiles. For derivatives of this compound, web-based tools like SwissADME and ProTox-II have been employed to evaluate their drug-likeness and potential toxicity. researchgate.netresearchgate.net

These predictions cover a range of properties, including:

Physicochemical Properties: Molecular weight, lipophilicity (LogP), and water solubility.

Pharmacokinetics: Human intestinal absorption (HIA), blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes. jmchemsci.comresearchgate.net

Drug-Likeness: Evaluation based on established rules like Lipinski's rule of five to assess if a compound is likely to be an orally active drug. researchgate.net

Toxicity: Prediction of potential hepatotoxicity, carcinogenicity, mutagenicity, and cytotoxicity. researchgate.netresearchgate.net

Studies on N-acyl-6-chloro-2(3H)-benzoxazolone derivatives have used these computational methods to suggest their potential as lead compounds for antibiotic drug development, based on favorable predicted ADMET profiles. researchgate.netresearchgate.net

ADMET ParameterPredicted Property/Finding for Benzoxazolinone DerivativesSource
Lipophilicity (iLogP) Calculated values for derivatives ranged from 0.76 to 1.88. researchgate.net
Water Solubility Estimated using SwissADME. researchgate.netresearchgate.net
Human Intestinal Absorption (HIA) Synthesized compounds showed outstanding HIA values (e.g., 99%). jmchemsci.com
Drug-Likeness Evaluated for violations of Lipinski's, Ghose's, and Veber's rules. researchgate.netresearchgate.net
Toxicity Profile Predicted for hepatotoxicity, carcinogenicity, immunotoxicity, and mutagenicity using ProTox-II. researchgate.netresearchgate.net

Virtual Screening and In Silico Drug Design

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. globalresearchonline.net The this compound scaffold has been investigated as a promising structure in the design of new therapeutic agents.

Docking simulations are a key component of this process. For instance, this compound and its analogues were investigated as potential dual inhibitors of COX-2 and 5-LOX enzymes, which are involved in inflammation. arjournals.org Docking studies showed high scores for this compound at the allosteric binding site of 5-LOX (score: 41.79), suggesting it could be a promising lead for developing new anti-inflammatory agents. arjournals.org In another study, it was docked into the human serotonin (B10506) (hSERT) and norepinephrine (B1679862) (hNET) transporters to evaluate its potential for treating depression and pain-related disorders. researchgate.net The docking results indicated that the compound forms key hydrogen bond interactions within the binding sites of these transporters. researchgate.net

Furthermore, the broader benzoxazolinone scaffold was identified through virtual screening as a potential inhibitor of the HIV-1 nucleocapsid (NC) protein, representing a potential new class of antiretroviral agents. nih.gov

Study TargetCompound/DerivativeDocking Software/MethodKey FindingSource
COX-2 / 5-LOX This compoundGOLDHigh docking scores observed, suggesting potential as a dual inhibitor. arjournals.org
hSERT / hNET This compoundGOLD / AutoDockCompound forms stable hydrogen bonds with key residues (e.g., Asn153 in hSERT). researchgate.net
HIV-1 Nucleocapsid Benzoxazolinone analoguesVirtual ScreeningScaffold identified as capable of binding to the hydrophobic pocket of the NC protein. nih.gov

Computational Thermochemistry Investigations

Computational thermochemistry involves the use of theoretical methods to calculate the thermodynamic properties of molecules, such as their enthalpy of formation (ΔfHm°) and enthalpy of sublimation (ΔgcrHm°). These values are fundamental for understanding the energetics and stability of chemical compounds and their reactions.

While direct computational thermochemistry data for this compound is not widely published, studies on the parent compound, 2-benzoxazolinone, and its other derivatives like 6-nitro-2-benzoxazolinone provide a strong framework. researchgate.netmdpi.com High-level composite methods like the G3MP2B3 approach have been used to estimate gas-phase enthalpies of formation. mdpi.com These computational estimates are often compared with experimental data obtained from techniques like combustion calorimetry and Calvet microcalorimetry. researchgate.netmdpi.com The studies show that there is generally good agreement between the computationally derived values and the experimental results, with deviations often being minimal. mdpi.com This validates the use of computational methods for predicting the thermochemical properties of other derivatives, including this compound. mdpi.com

Environmental Fate and Biodegradation Studies

Microbial Degradation Pathways of 6-Chloro-2-benzoxazolinone

Microbial activity is a primary driver for the breakdown of this compound in the environment. Specific microorganisms have been identified that can utilize this compound, initiating its degradation cascade.

A key microorganism capable of breaking down this compound is Pigmentiphaga sp. strain DL-8. nih.govnih.gov This bacterium can transform the compound into 2-amino-5-chlorophenol (B1209517) (2A5CP) and subsequently use it as a source of carbon for growth. nih.govnih.gov The ability of strain DL-8 to metabolize this compound highlights a natural attenuation pathway for this compound in contaminated environments. nih.gov

The initial and crucial step in the microbial degradation of this compound by Pigmentiphaga sp. strain DL-8 is facilitated by a novel enzyme, a metal-dependent hydrolase designated CbaA. nih.govnih.gov This enzyme catalyzes the hydrolysis of the heterocyclic ring of this compound to yield 2-amino-5-chlorophenol. nih.gov

The purified CbaA hydrolase exhibits high specific activity for this compound and can also hydrolyze other related benzoxazolinone derivatives, including 2-benzoxazolinone (B145934) (BOA) and 5-chloro-2-BOA. nih.govnih.gov The enzyme's activity is dependent on the presence of certain metal ions, such as Mg²⁺, Ni²⁺, Ca²⁺, or Zn²⁺, which can reactivate the inactive metal-free form of the enzyme. nih.gov

Detailed research has characterized the optimal conditions and kinetic properties of the CbaA enzyme, which are summarized in the table below.

ParameterValueSource
Optimal pH 9.0 nih.gov
Optimal Temperature 55°C nih.gov
Specific Activity 5,900 U · mg protein⁻¹ nih.govnih.gov
Km (Michaelis Constant) 0.29 mM nih.govnih.gov
kcat (Catalytic Constant) 8,500 s⁻¹ nih.govnih.gov

This interactive table provides key characteristics of the CbaA hydrolase enzyme.

The identification of the gene responsible for the degradation of this compound is a significant advancement for bioremediation strategies. The gene encoding the CbaA hydrolase, termed cbaA, has been successfully cloned from Pigmentiphaga sp. strain DL-8. nih.govnih.gov Studies involving the expression of cbaA in Escherichia coli confirmed its function, as the recombinant E. coli cells gained the ability to transform this compound into 2-amino-5-chlorophenol. nih.govnih.gov

Furthermore, creating a mutant strain of DL-8 where the cbaA gene was deleted resulted in the loss of the ability to degrade this compound, definitively proving that cbaA is the key gene responsible for this degradation pathway. nih.govnih.gov This discovery provides a valuable genetic resource that can be harnessed for developing bioremediation technologies aimed at cleaning up environments contaminated with benzoxazolinone derivatives. nih.govnih.gov

Photodegradation Pathways and Mechanisms

While microbial degradation is a significant fate process, photodegradation—the breakdown of compounds by light—can also contribute to the transformation of this compound in aquatic environments. Studies on the parent herbicide metamifop (B125954), which can degrade into this compound, show that photolysis occurs. ebi.ac.uk During the photolysis of metamifop, it is proposed that the initial step involves the homolytic fission of C-O bonds, which, followed by reactions with hydroxyl and hydrogen radicals, leads to the formation of various metabolites, including 4-(6-chlorobenzooxazol-2-yloxy)phenol (CBOP). ebi.ac.uk This intermediate, CBOP, subsequently degrades to form this compound. ebi.ac.uk Direct, detailed studies on the specific photodegradation pathways and mechanisms of isolated this compound are less common, but its formation as a photoproduct of a larger molecule indicates its potential involvement in photochemical environmental transformations.

Metabolite Identification and Analysis in Environmental Samples

The identification of metabolites is essential for understanding the complete degradation pathway and assessing the potential impact of transformation products. For this compound, several key metabolites have been identified through both microbial and abiotic degradation processes. The primary methods used for the analysis and identification of these metabolites in laboratory and environmental samples include High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS). ebi.ac.ukresearchgate.net

Precursor CompoundDegradation ProcessIdentified Metabolite / ProductSource
Fenoxaprop-p-ethylMicrobial TransformationThis compound nih.gov
MetamifopMicrobial TransformationThis compound ebi.ac.ukresearchgate.net
MetamifopPhotodegradationThis compound (via CBOP intermediate) ebi.ac.uk
This compound Microbial Degradation (by Pigmentiphaga sp. DL-8)2-amino-5-chlorophenol (2A5CP) nih.govnih.gov

This interactive table outlines the identified metabolites and transformation products related to this compound.

Environmental Fate in Various Compartments (e.g., Water, Sediment)

The fate of this compound in the environment is closely linked to the behavior of its parent compounds, such as the herbicide fenoxaprop-ethyl (B166152) (FE). researchgate.net Studies conducted in water-sediment microcosms show that FE degrades into several products, including this compound (CDHB). researchgate.net The degradation process is significantly influenced by environmental conditions. For instance, the degradation of FE in sediment is much faster with higher water content, which promotes hydrolysis. researchgate.net This suggests that the formation of this compound can be accelerated in wetter sediment conditions. The subsequent fate of this compound itself is then subject to the microbial and other degradation pathways previously discussed.

Analytical Methodologies for Research Characterization and Detection

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 6-chloro-2-benzoxazolinone. These techniques probe the interaction of the molecule with electromagnetic radiation, providing a unique fingerprint of its chemical composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to confirm the structure of this compound. smolecule.comtcichemicals.com

¹H NMR: In ¹H NMR spectroscopy, the chemical shifts of the protons on the aromatic ring provide key information about their electronic environment. The chlorine atom and the heterocyclic ring influence the positions of these signals. Integration of the peak areas in the ¹H NMR spectrum reveals the relative ratio of the number of protons, confirming the presence of the correct number of protons in different parts of the molecule. libretexts.org Signal splitting patterns, such as doublets and triplets, offer insights into the connectivity of adjacent protons. libretexts.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The PubChem database contains ¹³C NMR spectral data for 6-chloro-2,3-dihydrobenzoxazol-2-one, which was acquired using a Bruker WP-80 instrument. nih.gov This technique is essential for confirming the presence of all carbon atoms in their expected chemical environments, including those in the carbonyl group and the aromatic ring. mdpi.com

¹³C NMR Spectral Data for this compound Derivatives
Carbon TypeChemical Shift (δ) in ppmReference
Aromatic/Heterocyclic Carbons108.62, 108.67, 109.43, 109.54, 120.22, 122.11, 123.81, 130.97, 139.17, 141.51, 141.96, 152.38, 152.50, 153.59, 154.87, 155.11 mdpi.com
Carbonyl Carbon (C=O)165.63, 171.50 mdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound. smolecule.com The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular bonds within the molecule. For instance, a characteristic peak for the carbonyl (C=O) group in the benzoxazolinone ring structure is typically observed. mdpi.com The NIST WebBook provides gas-phase IR spectral data for the related compound 6-methoxy-2-benzoxazolinone, which can serve as a reference for identifying characteristic absorption bands. nist.gov

Characteristic FTIR Absorption Bands for Benzoxazolinone Derivatives
Functional GroupVibrational ModeWavenumber (cm⁻¹)Reference
N-HStretching3181, 3069 mdpi.com
C=OStretching1778 mdpi.com
C=NStretching1671 mdpi.com

Mass Spectrometry (MS, GC-MS, HPLC-MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. smolecule.com When coupled with chromatographic methods like Gas Chromatography (GC-MS) or High-Performance Liquid Chromatography (HPLC-MS), it allows for the separation and identification of the compound in complex mixtures. mdpi.comresearchgate.net

In MS analysis, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak confirms the molecular weight of the compound. nih.gov For this compound, the expected molecular weight is approximately 169.56 g/mol . nih.gov Fragmentation patterns observed in the mass spectrum provide further structural information. For instance, in the analysis of a related compound, the MS/MS transition for chlorzoxazone (B1668890) was from m/z 170.00 to 134.00. ajpaonline.com

Mass Spectrometry Data for this compound and Related Compounds
TechniqueCompoundParent Ion (m/z)Fragment Ion(s) (m/z)Reference
GC-MS6-chloro-2,3-dihydrobenzoxazol-2-one169113, 78 (top peak) nih.gov
MS-MS (Negative Ion Mode)6-chloro-2,3-dihydrobenzoxazol-2-one167.9857132.0091, 104.0143, 89.0033, 76.0193 nih.gov
UPLC/Q-TOF-MS (Positive Ion Mode)Chlorzoxazone170.00134.00 ajpaonline.com

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various samples. These methods rely on the differential partitioning of the compound between a stationary phase and a mobile phase.

Ultra High Performance Liquid Chromatography (UHPLC)

Ultra High Performance Liquid Chromatography (UHPLC) is a high-resolution separation technique that utilizes columns with sub-2 µm particles. This allows for faster analysis times and improved separation efficiency compared to conventional HPLC. A study investigating 2-benzoxazolinone (B145934) and its derivatives, including this compound, employed UHPLC for their analysis. arjournals.org Another study developed a rapid UPLC/Q-TOF-MS method for the simultaneous determination of aceclofenac, paracetamol, and chlorzoxazone, a structurally similar compound. ajpaonline.com The analysis was performed on an Acquity UPLC BEH C18 column with an isocratic mobile phase of acetonitrile (B52724) and 2mM ammonium (B1175870) acetate. ajpaonline.com

High Performance Liquid Chromatography (HPLC)

High Performance Liquid Chromatography (HPLC) is a widely used and robust method for the analysis of this compound and related compounds. ajpaonline.com Several HPLC methods have been developed for the determination of the structurally similar compound chlorzoxazone in pharmaceutical formulations. utu.ac.inscispace.com One method utilized a Zorbax SB C18 column with a mobile phase of acetonitrile and a buffer solution. scispace.com Another study on the degradation of this compound used a Kromasil 100-5-C18 column with a mobile phase of methanol (B129727) and water, and detection at 240 nm. nih.gov These methods demonstrate the versatility of HPLC for both qualitative and quantitative analysis.

HPLC Method Parameters for the Analysis of this compound and Related Compounds
ParameterMethod 1Method 2Reference
ColumnKromasil 100-5-C18 (250 mm x 4.6 mm)Zorbax SB C18 (250 x 4.6 mm, 5 µm) scispace.comnih.gov
Mobile PhaseMethanol:Water (80:20, v/v)Acetonitrile:Buffer (40:60, v/v) scispace.comnih.gov
Flow Rate0.8 mL/min1 mL/min scispace.comnih.gov
Detection Wavelength240 nm270 nm scispace.comnih.gov

Future Research Directions and Translational Applications

Development of Novel Therapeutic Agents Based on the 6-Chloro-2-benzoxazolinone Scaffold

The this compound scaffold is a versatile starting point for the synthesis of a wide array of biologically active molecules. chemimpex.com Its unique structure is conducive to the development of new therapeutic agents, with research highlighting its potential in several key areas. chemimpex.commdpi.com

One significant area of investigation is the development of anti-inflammatory and analgesic drugs. chemimpex.com The ability of this compound derivatives to modulate biological pathways makes them promising candidates for new therapeutic formulations. chemimpex.com Additionally, this scaffold has been explored for its potential in creating anticancer and antimicrobial agents. chemimpex.comchemimpex.com

A notable study focused on the synthesis of new 2-benzoxazolinone (B145934) derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. nih.gov These compounds were synthesized through the condensation of 6-chloroacetyl-2-benzoxazolinone (B1227339) with various amines. nih.govingentaconnect.com The resulting derivatives were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes in the pathology of Alzheimer's. nih.govingentaconnect.com The study found that all tested compounds exhibited inhibitory activity against both enzymes. nih.gov

Table 1: Cholinesterase Inhibition by 2-Benzoxazolinone Derivatives This table is interactive. Click on the headers to sort the data.

Compound AChE Inhibition Activity BChE Inhibition Activity
Compound 3a Similar to standard tacrine (B349632) Stronger than standard donepezil (B133215)
Compound 3b - Stronger than standard donepezil
Compound 3c - Stronger than standard donepezil
Compound 3e Stronger than standard tacrine and donepezil Stronger than standard donepezil

Data sourced from a 2011 study on new 2-benzoxazolinone derivatives as potential cholinesterase inhibitors. nih.govingentaconnect.com

The diverse biological activities of this compound derivatives underscore their importance as a foundational structure in the ongoing search for novel and effective therapeutic agents. chemimpex.commdpi.com

Advancements in Agrochemical Formulations and Crop Protection

This compound is a key intermediate in the synthesis of various agrochemicals, including herbicides, insecticides, and fungicides. chemimpex.comsmolecule.com Its broad spectrum of biological activity makes it a valuable component in crop protection formulations. chemimpex.comnih.gov The specific chlorination at the sixth position of the benzoxazolinone ring is a key factor in its enhanced biological activity compared to other benzoxazolinones. smolecule.com

This compound and its derivatives have demonstrated effectiveness against a variety of bacterial strains and act as potent herbicides by inhibiting the growth of certain plant species. smolecule.com For example, O,O-diethylthiophosphorylmethyl-6-chlorobenzoxazolinone is widely used in agriculture as an insecticide. e3s-conferences.org The development of new formulations containing this compound and its derivatives is an active area of research aimed at improving crop yields and providing effective pest control. chemimpex.com

Research has shown that benzoxazolinone derivatives can exhibit selective herbicidal action. e3s-conferences.org For instance, while some derivatives are effective against a broad range of weeds, others, like esters of (β-(benzoxazolylthio))-acrylic acids, show selectivity, acting only against narrow-leaved weeds. e3s-conferences.org This selectivity is crucial for developing herbicides that target weeds without harming the crops.

The ongoing need for more sustainable and effective pest control solutions continues to drive research into new agrochemical formulations based on the this compound structure. researchgate.net

Bioremediation Strategies for Environmental Pollution Caused by Benzoxazolinone Derivatives

The widespread use of benzoxazolinone derivatives in agriculture necessitates research into their environmental fate and the development of bioremediation strategies. nih.gov These compounds can persist in the environment, and understanding their degradation is crucial. nih.gov

One significant advancement in this area is the identification of a metabolic pathway for the degradation of this compound (also referred to as CDHB) by a bacterium called Pigmentiphaga sp. strain DL-8. nih.govnih.gov This bacterium can transform CDHB into 2-amino-5-chlorophenol (B1209517), which it then uses as a carbon source for growth. nih.govnih.gov

Researchers have isolated and characterized the enzyme responsible for this transformation, a CDHB hydrolase named CbaA. nih.govnih.gov This enzyme can also hydrolyze other benzoxazolinone derivatives. nih.gov The gene encoding for CbaA has been identified and cloned, which is a critical step toward developing practical bioremediation applications. nih.govnih.gov

Table 2: Properties of CbaA Hydrolase from Pigmentiphaga sp. strain DL-8 This table is interactive. Click on the headers to sort the data.

Property Value
Specific Activity for CDHB 5,900 U · mg protein⁻¹
Kₘ for CDHB 0.29 mM
kcat for CDHB 8,500 s⁻¹
Optimal pH 9.0
Optimal Temperature 55°C
Reactivating Metal Ions Mg²⁺, Ni²⁺, Ca²⁺, Zn²⁺

Data from a study on the metabolic pathway of this compound degradation. nih.govnih.gov

The discovery of microorganisms and enzymes capable of degrading benzoxazolinone derivatives provides a foundation for developing bioremediation strategies to clean up environmental pollution caused by these compounds. nih.gov This includes the potential for using genetically engineered microorganisms for more efficient degradation. asm.org

Exploration of Advanced Synthetic Methodologies

The synthesis of this compound and its derivatives is a key area of research, as efficient synthetic methods are crucial for both laboratory research and industrial applications. Several methods for the synthesis of the core compound have been reported, including condensation reactions and cyclization processes. smolecule.com

One common approach involves the chlorination of 2-aminophenol (B121084) followed by cyclization to form the this compound ring. smolecule.com Another method utilizes benzoxazole (B165842) derivatives, which are reacted with chlorinating agents. smolecule.com A more novel approach involves the use of phosphorus ylides to create stable intermediates that can then be converted to the final product. smolecule.com

The synthesis of derivatives often starts with the this compound core, which is then modified. For example, 6-chlorosulfonyl derivatives can be synthesized by treating this compound with chlorosulfonic acid. researchgate.net These derivatives can then be further reacted with nucleophilic reagents to create a variety of amides and other compounds. researchgate.net

The ongoing exploration of new synthetic routes aims to improve yields, reduce reaction times, and utilize more environmentally friendly reagents and conditions. These advancements are critical for making the production of this compound and its derivatives more efficient and sustainable.

Integration of Experimental and Computational Approaches for Drug Discovery and Mechanistic Elucidation

The integration of experimental and computational methods is becoming increasingly important in the field of drug discovery, and the study of this compound and its derivatives is no exception. nih.gov Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can accelerate the drug design process and reduce costs. nih.gov

Molecular docking studies have been used to investigate the binding of this compound derivatives to their biological targets. For example, in the study of cholinesterase inhibitors, docking simulations can help to understand how these compounds interact with the active sites of AChE and BChE. arjournals.org This information is invaluable for designing more potent and selective inhibitors. arjournals.org

One study used genetic algorithm-based GOLD docking to investigate the dual inhibiting properties of 2-benzoxazolinone (BOA) and its derivatives, including 6-chloro-BOA, on COX-2 and 5-LOX enzymes, which are involved in inflammation. arjournals.org The results showed high docking scores for these compounds, suggesting they could be promising leads for the development of dual inhibitors with anti-inflammatory effects. arjournals.org

Table 3: GOLD Docking Scores for BOA and its Derivatives This table is interactive. Click on the headers to sort the data.

Ligand COX-2 Docking Score 5-LOX Allosteric Binding Site Docking Score
6-Bromo-BOA (6-BrBOA) High 42.67
6-Chloro-BOA (6-ClBOA) High 41.79
BOA High 38.90

Data from a 2014 study on the computational investigation of 2-benzoxazolinone and its derivatives as dual inhibitors of COX-2 and 5-LOX enzymes. arjournals.org

By combining computational predictions with experimental validation, researchers can more efficiently identify promising lead compounds, optimize their structures for improved activity and selectivity, and gain a deeper understanding of their mechanisms of action. nih.govscielo.org.mx This integrated approach is crucial for advancing the development of new drugs based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for identifying 6-chloro-2-benzoxazolinone in environmental samples?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak at m/z 169.565 (C₇H₄ClNO₂) . Pair with infrared spectroscopy (IR) to detect characteristic carbonyl (C=O) and aromatic stretching bands. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can resolve structural features, such as the chloro-substituted benzoxazole ring .
  • Data Validation : Cross-reference spectra with the NIST Chemistry WebBook for standardized comparisons .

Q. How can researchers synthesize this compound for laboratory studies?

  • Synthetic Pathway : Start with 2-hydroxybenzoxazole, introduce chlorine via electrophilic substitution using Cl₂ or N-chlorosuccinimide (NCS) under controlled pH (~7–9) to avoid over-chlorination. Purify via recrystallization in ethanol/water mixtures .
  • Quality Control : Confirm purity via melting point analysis (reported range: 226–228°C) and HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. What metabolic pathways degrade this compound in microbial systems, and what enzymes are involved?

  • Key Pathway : Pigmentiphaga sp. strain DL-8 hydrolyzes this compound into 2-amino-5-chlorophenol (2A5CP) via the metal-dependent hydrolase CbaA .
  • Enzyme Characterization :

  • Activity : CbaA exhibits a kcat of 8,500 s⁻¹ and Km of 0.29 mM for this compound .
  • Cofactor Requirement : Reactivation of apo-CbaA requires Mg²⁺, Ni²⁺, Ca²⁺, or Zn²⁺ .
    • Experimental Design : Use knockout mutants (e.g., DL-8ΔcbaA) to validate degradation roles. Monitor intermediates via LC-MS .

Q. How do thermodynamic properties of this compound derivatives influence their environmental persistence?

  • Thermodynamic Analysis :

  • Enthalpy of Formation : Gas-phase ΔHf° = −215.6 ± 2.1 kJ/mol (experimental) vs. −217.9 kJ/mol (DFT calculations) .
  • Sublimation Enthalpy : ΔHsub° = 98.3 ± 0.5 kJ/mol at 298.15 K .
    • Implications : Higher sublimation enthalpies correlate with lower volatility, increasing soil persistence. Compare with analogs (e.g., 6-nitro derivatives) to assess reactivity trends .

Q. How can researchers resolve contradictions in reported degradation rates of this compound across studies?

  • Conflict Analysis :

  • pH Dependency : Degradation half-lives vary from hours (pH 9, aerobic soil) to days (neutral pH) due to hydrolysis rate differences .
  • Microbial Strain Variability : Pigmentiphaga sp. DL-8 degrades 0.2 mM substrate in 12 hours, while other strains may lack CbaA homologs .
    • Methodological Mitigation : Standardize experimental conditions (pH, temperature, inoculum size) and use isotopically labeled substrates to track pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.